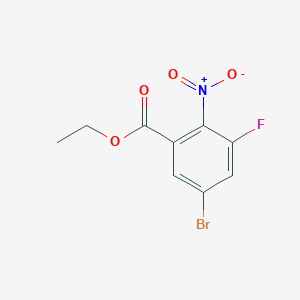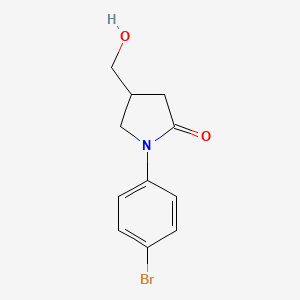![molecular formula C25H27N3O4 B2864733 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 887224-45-5](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound characterized by its unique structural attributes. This compound is part of the broader class of benzofuro-pyrimidine derivatives, known for their varied applications across scientific research, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide generally involves a multi-step process. This starts with the preparation of benzofuro-pyrimidine core structures, which is followed by functionalization at specific sites to introduce the butyl and acetamide groups. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective formation of the desired product.
Industrial Production Methods: : Industrial synthesis might leverage high-throughput continuous flow systems to optimize yield and purity. These methods prioritize efficiency and scalability, making them suitable for producing large quantities required for extensive research and potential commercial applications.
化学反応の分析
Types of Reactions: : This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: : The presence of specific functional groups like the dioxo units can make the compound susceptible to oxidation under certain conditions, potentially altering its chemical and pharmacological properties.
Reduction: : The compound can also undergo reduction, often involving reagents like hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl groups.
Common Reagents and Conditions: : Reagents such as hydrogen gas for reductions, potassium permanganate for oxidations, and nucleophiles like amines or halides for substitution reactions are commonly used.
Major Products: : The reactions typically result in derivatives of the original compound, each with potentially different biological or chemical activities based on the nature of the functional groups introduced or modified.
科学的研究の応用
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Its biological activities are of significant interest, particularly in understanding its interactions with biological macromolecules.
Medicine: : The compound is explored for its potential therapeutic effects. Studies often focus on its role as an inhibitor or modulator of specific enzymes or receptors.
Industry: : It might be used in the development of new materials or as a specialty chemical in different industrial processes.
作用機序
The compound exerts its effects through interactions at the molecular level:
Molecular Targets and Pathways: : It is believed to target specific enzymes or receptors within biological systems, modulating their activity. This interaction could involve binding to active sites or altering the conformation of target proteins, thereby influencing biological pathways.
Mechanistic Insights: : Understanding the precise mechanism requires detailed studies, including molecular docking and kinetic experiments to delineate how the compound interacts at the molecular level and its subsequent effects on cellular processes.
類似化合物との比較
When compared to other benzofuro-pyrimidine derivatives:
Uniqueness: : The specific substitution pattern of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide imparts unique properties that might make it more effective or selective in certain applications.
Similar Compounds: : Compounds like 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide or 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide share structural similarities but differ in their substituents, which can influence their respective chemical reactivities and biological activities.
And that’s the fascinating scoop on this compound. Anything else you’re curious about?
特性
CAS番号 |
887224-45-5 |
|---|---|
分子式 |
C25H27N3O4 |
分子量 |
433.508 |
IUPAC名 |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-4-6-14-27-24(30)23-22(18-12-7-8-13-19(18)32-23)28(25(27)31)15-20(29)26-21-16(3)10-9-11-17(21)5-2/h7-13H,4-6,14-15H2,1-3H3,(H,26,29) |
InChIキー |
CJBDCMLDXTVDCL-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C=CC=C4CC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



triazin-4-one](/img/structure/B2864654.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)


![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)
![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2864660.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)




![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2864671.png)
